Nicodicosapent

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

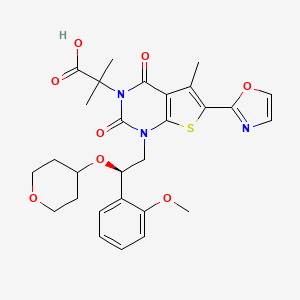

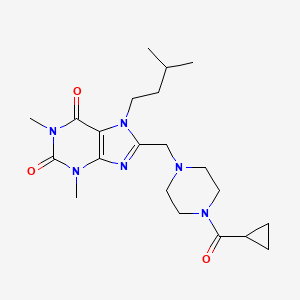

Nicodicosapent is a fatty acid niacin conjugate . It is also an inhibitor of the sterol regulatory element binding protein (SREBP), a key regulator of cholesterol metabolism proteins such as PCSK9, HMG-CoA reductase, ATP citrate lyase, and NPC1L1 . It is a small molecule drug and its CAS number is 1269181-69-2 .

Synthesis Analysis

Nicodicosapent decreases the production of mature SREBP-2 protein in HepG2 cells . It does not interact with the GPR109A receptor . It shows a synergistic inhibition on secreted PCSK9 and has an IC50 value of 17 μM . It significantly inhibits ApoB secretion in a dose-dependent manner with IC50 of 27 μM .Molecular Structure Analysis

The molecular weight of Nicodicosapent is 449.63 . Its molecular formula is C28H39N3O2 . The SMILES representation of its structure is O=C(C1=CC=CN=C1)NCCNC(CCC/C=C\C/C=C\C/C=C\C/C=C\CC)=O .Chemical Reactions Analysis

Nicodicosapent results in a time-dependent hydrolysis in HepG2 cells . In vivo, Nicodicosapent (100 mg/kg po) produces high plasma levels of nicotinuric acid in the plasma .Physical And Chemical Properties Analysis

Nicodicosapent appears as a solid, light yellow to yellow substance . It is soluble in DMSO (≥ 100 mg/mL) and ethanol (3.33 mg/mL) .Aplicaciones Científicas De Investigación

Nicotine and tobacco use have been extensively studied for their effects on public health, including the role of nicotine in physiological and pharmacological research. This research spans across biological, behavioral, and social sciences, highlighting nicotine's dual role as a public health concern and a tool for scientific investigation (Perkins et al., 1996).

The Society for Research on Nicotine and Tobacco has focused on disseminating information about nicotine research from various perspectives, including the structure and function of neuronal nicotinic acetylcholine receptors. This research aims to understand nicotine's effects in the brain and its potential therapeutic applications, despite its potential toxicity (Heishman et al., 1997).

The NIH Pharmacogenetics Research Network (PGRN) concentrates on correlating drug response with genetic variation, including research on drugs used to treat nicotine addiction. This comprehensive approach covers a range of medical disorders and focuses on specific protein groups interacting with drugs (Giacomini et al., 2007).

Nicotine and other nicotinic agonists have been found to improve performance on attention and memory tasks, suggesting potential therapeutic uses of nicotine for cognitive impairments associated with various neurological disorders (Rezvani & Levin, 2001).

The ecological roles and biological activities of specialized metabolites from the genus Nicotiana, which includes tobacco, have been studied extensively. This research highlights the natural products from Nicotiana species and their ecological roles in response to stress factors, providing a broader understanding of these compounds' functions and activities (Jassbi et al., 2017).

Mecanismo De Acción

Nicodicosapent is a SREBF1 inhibitor . It serves as the precursor for the prostaglandin-3 and thromboxane-3 families . It lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQALOWPCKMFDQ-JLNKQSITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicodicosapent | |

CAS RN |

1269181-69-2 |

Source

|

| Record name | Nicodicosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICODICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

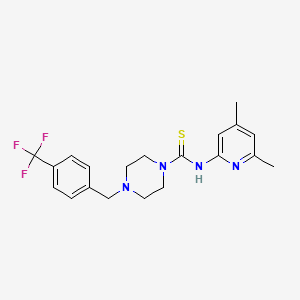

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

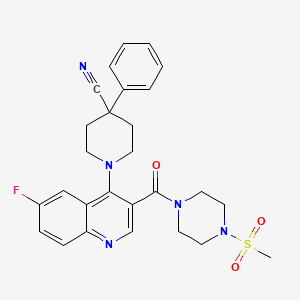

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)